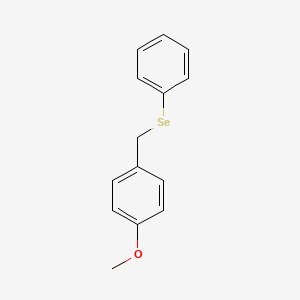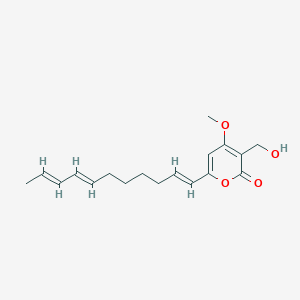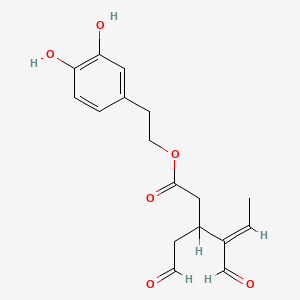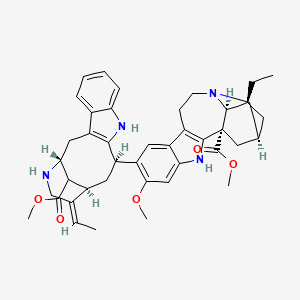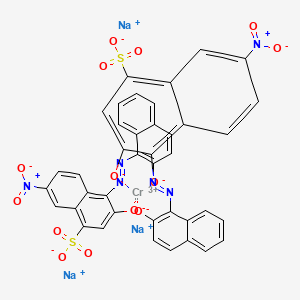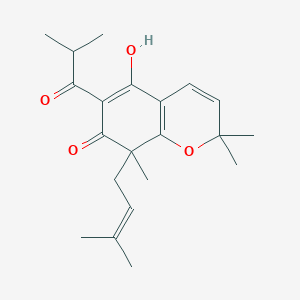
Hyperguinone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyperguinone B is a natural product found in Hypericum papuanum with data available.
Scientific Research Applications
Antioxidant Activity and Complexation with Cu2+ Ions
Hyperguinone B, along with Hyperguinone A, are known for their antioxidant activities. These compounds, belonging to the prenylated acylphloroglucinols, exhibit distinctive interactions with Cu2+ ions. Detailed computational studies suggest that Cu2+ ions tend to bind simultaneously to two sites on the Hyperguinone molecule, leading to a reduction in the charge of the ion from +2 to +1 due to electron transfer from the molecule to the ion. This electron transfer aligns with the proven antioxidant activity of Hyperguinone B. The effects of such complexation on the molecule's properties, including its intramolecular hydrogen bond, have been analyzed in depth (Mammino, 2019).
Biomimetic Synthesis
Biomimetic syntheses of polycyclic polyprenylated acylphloroglucinol natural products, including Hyperguinone B, have been achieved through selective oxidative cyclizations. This synthesis process stems from phloroglucinol and represents a significant stride in understanding and harnessing the chemical properties of Hyperguinone B for scientific applications (George, Hesse, Baldwin, & Adlington, 2010).
Potential Antibacterial and Cytotoxic Properties
Hyperguinone B, along with other newly isolated prenylated phloroglucinol derivatives from Hypericum papuanum, has been studied for its antibacterial activities and cytotoxicity toward KB nasopharyngeal carcinoma cells. These findings hint at the potential therapeutic applications of Hyperguinone B, pending further research (Winkelmann, Heilmann, Zerbe, Rali, & Sticher, 2001).
properties
Product Name |
Hyperguinone B |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-hydroxy-2,2,8-trimethyl-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)chromen-7-one |
InChI |
InChI=1S/C21H28O4/c1-12(2)8-11-21(7)18(24)15(16(22)13(3)4)17(23)14-9-10-20(5,6)25-19(14)21/h8-10,13,23H,11H2,1-7H3 |
InChI Key |
IRGGCBUAOOSPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C(C1=O)(C)CC=C(C)C)OC(C=C2)(C)C)O |
synonyms |
hyperguinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



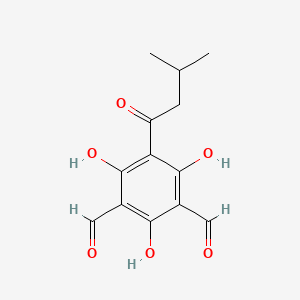
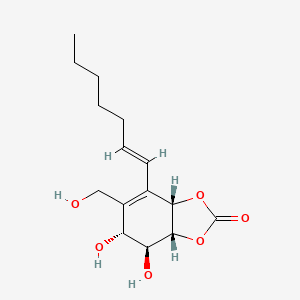
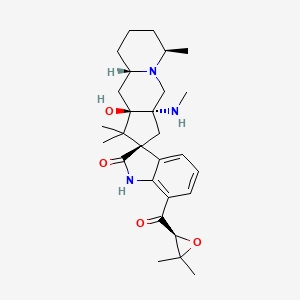
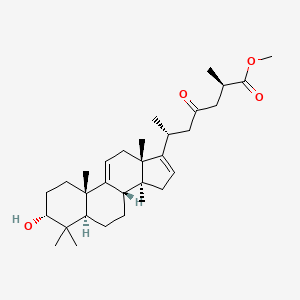
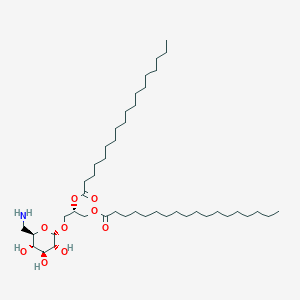
![[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate](/img/structure/B1251905.png)
